Z-Gly-D-ala-OH
Overview
Description
Z-Gly-D-ala-OH: N-benzyloxycarbonylglycyl-D-alanine , is a dipeptide compound consisting of glycine and D-alanine. It is widely used in peptide synthesis and serves as a building block for more complex peptides. The presence of the benzyloxycarbonyl (Z) protecting group on the glycine residue makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-ala-OH typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonylglycine (Z-Gly-OH).
Coupling with D-Alanine: The protected glycine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of solid-phase peptide synthesis (SPPS) techniques, which enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Gly-D-ala-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the peptide bond and the formation of glycine and D-alanine.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, which may lead to the formation of corresponding oxides or other oxidation products.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free dipeptide Gly-D-ala-OH.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.
Substitution: Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).
Major Products Formed:
Hydrolysis: Glycine and D-alanine.
Oxidation: Oxidized derivatives of the dipeptide.
Substitution: Free dipeptide Gly-D-ala-OH.
Scientific Research Applications
Chemistry: Z-Gly-D-ala-OH is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases. It is also used in the development of peptide-based inhibitors.
Medicine: The compound is explored for its potential therapeutic applications, including the design of peptide-based drugs and prodrugs. It is used in the synthesis of peptide vaccines and diagnostic agents.
Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the development of peptide-based hydrogels and other biomaterials.
Mechanism of Action
The mechanism of action of Z-Gly-D-ala-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of glycine and D-alanine. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Molecular Targets and Pathways:
Proteases: this compound can be cleaved by proteases such as trypsin and chymotrypsin.
Receptors: The compound may interact with peptide receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Z-Gly-L-ala-OH: This compound is similar to Z-Gly-D-ala-OH but contains L-alanine instead of D-alanine. It is used in similar applications but may exhibit different biological activities due to the stereochemistry of the alanine residue.
Z-Gly-Gly-OH: This dipeptide contains two glycine residues and is used as a model compound in peptide synthesis and enzymatic studies.
Z-Gly-Phe-OH: This compound contains phenylalanine instead of alanine and is used in the synthesis of more complex peptides and in studies of enzyme specificity.
Uniqueness: this compound is unique due to the presence of D-alanine, which imparts distinct stereochemical properties and biological activities compared to its L-alanine counterpart. The use of D-alanine can influence the stability, solubility, and enzymatic recognition of the compound.
Properties
IUPAC Name |
(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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